YO-PRO-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

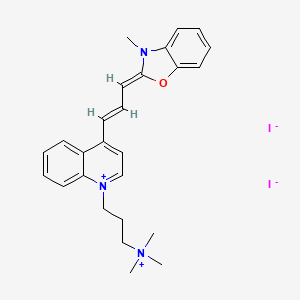

Molecular Formula |

C26H31I2N3O |

|---|---|

Molecular Weight |

655.4 g/mol |

IUPAC Name |

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |

InChI |

InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

ZVUUXEGAYWQURQ-UHFFFAOYSA-L |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Foundational & Exploratory

YO-PRO-3: An In-depth Technical Guide to a Key Apoptosis and Necrosis Probe

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain belonging to the carbocyanine dye family.[1][2] It serves as a critical tool in cell biology and drug development for identifying and quantifying cells in the later stages of apoptosis and necrosis.[1] The core principle of this compound relies on differential plasma membrane permeability.[1] In healthy, viable cells, the intact cell membrane effectively excludes the dye.[3] However, as cells undergo programmed cell death (apoptosis) or necrosis, their membrane integrity becomes compromised, allowing this compound to enter, bind to nucleic acids, and emit a bright fluorescent signal.[3][4]

The primary mechanism of action involves the intercalation of the this compound molecule between the base pairs of double-stranded DNA (dsDNA).[5] In its unbound state in solution, the dye is essentially non-fluorescent.[4] Upon binding to DNA, its molecular rotation is restricted, leading to a significant enhancement in its fluorescence quantum yield.[5] This property provides a high signal-to-noise ratio, making it a sensitive probe for detecting cell death.[5]

Primary applications include:

-

Identification of Dead and Membrane-Compromised Cells: A reliable marker for cell death across various experimental systems.[1]

-

Apoptosis and Necrosis Assays: When used with other dyes like Propidium Iodide (PI), it allows for the differentiation between late apoptotic and necrotic cell populations.[1]

-

Flow Cytometry: Well-suited for high-throughput analysis of cell viability and apoptosis.[1]

-

Fluorescence Microscopy: Enables visualization of cell death in both live-cell imaging and fixed-cell applications.[1][6]

-

3D Cell Culture Models: Effective for identifying dead cells within complex structures like spheroids and organoids.[3]

Mechanism of Cellular Uptake and Signaling

The entry of this compound into a cell is a definitive indicator of lost plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[4] During the execution phase of apoptosis, activated caspases cleave cellular substrates, leading to the breakdown of the cell membrane.[4][7] This allows this compound to traverse the now-permeable membrane.

While the related dye, YO-PRO-1, can enter cells in the earlier stages of apoptosis through pores formed by channels like the P2X7 purinergic receptor, this compound is generally considered a marker for later stages when membrane integrity is more significantly compromised.[8][9][10]

Quantitative Data Summary

The physicochemical and spectral properties of this compound are essential for designing robust experimental protocols and selecting appropriate instrumentation.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₁I₂N₃O | [2] |

| Molecular Weight | 655.36 g/mol | [2] |

| Excitation Maximum (DNA-bound) | 612 nm | [2][11] |

| Emission Maximum (DNA-bound) | 631 nm | [2][11] |

| Molar Extinction Coefficient (ε) | 100,100 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | 0.16 | [2] |

| Solubility | Soluble in DMSO | [2] |

| Appearance | Solid | [2] |

Experimental Protocols

Protocol for Apoptosis Detection by Flow Cytometry

This protocol outlines the dual staining of a cell suspension with this compound and Propidium Iodide (PI) to differentiate between live, late apoptotic, and necrotic cells.

Materials:

-

This compound Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) solution (e.g., 1 mg/mL)

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Cell suspension (control and treated) at 1 x 10⁶ cells/mL

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in the desired cell line using an appropriate method. Include an untreated cell population as a negative control.

-

Harvest cells (e.g., by centrifugation at 300 x g for 5 minutes) and wash once with cold PBS.[1]

-

Resuspend the cell pellet in cold PBS to a final concentration of approximately 1 x 10⁶ cells/mL.[2]

-

Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[1][2]

-

Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[1][2]

-

Data Acquisition: Analyze the stained cells by flow cytometry as soon as possible. Do not wash the cells after staining.

-

Gating and Analysis: Use unstained and single-stained controls to set up compensation and gates correctly.

-

Live cells: this compound negative / PI negative.

-

Late Apoptotic cells: this compound positive / PI negative.

-

Necrotic cells: this compound positive / PI positive.

-

Protocol for Staining Dead Cells for Fluorescence Microscopy

This protocol is for visualizing dead or membrane-compromised cells in an adherent cell culture.

Materials:

-

This compound Iodide (1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cells cultured on coverslips or in imaging-compatible dishes

-

Fluorescence microscope with appropriate far-red filter sets (e.g., Cy5)

Procedure:

-

Cell Preparation: Culture cells under desired experimental conditions. Include positive and negative controls.

-

Gently wash the cells twice with PBS to remove culture medium.[1]

-

Staining: Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[1]

-

Add the staining solution to the cells, ensuring the culture surface is completely covered.

-

Incubate for 5-15 minutes at room temperature, protected from light.[1]

-

Imaging:

-

Gently wash the cells twice with PBS to remove excess, unbound dye.[1]

-

Mount the coverslip or place the imaging dish on the microscope stage.

-

Visualize the cells using a far-red filter set. Dead and membrane-compromised cells will exhibit bright nuclear fluorescence, while live cells will show little to no signal.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]

- 10. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monomeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]

YO-PRO-3: An In-depth Technical Guide to its Mechanism of Action in Apoptosis

This technical guide provides a comprehensive overview of YO-PRO-3, a far-red fluorescent nucleic acid stain, and its application in the detection of late-stage apoptosis. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate the underlying cellular processes and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of programmed cell death.

Core Principles of this compound in Apoptosis Detection

This compound is a carbocyanine-based monomeric nucleic acid stain that is a valuable tool for identifying cells in the later stages of apoptosis and necrosis.[1][2] The fundamental principle behind its utility lies in the differential permeability of the plasma membrane throughout the cell death process.[3][4]

-

Viable Cells: Healthy, viable cells possess an intact plasma membrane that is impermeable to this compound.[3][5] Consequently, these cells exhibit little to no fluorescence when exposed to the dye.

-

Early Apoptotic Cells: In the initial phases of apoptosis, the plasma membrane undergoes changes, including the opening of specific channels like pannexin channels and P2X7 receptors.[6] While these alterations allow the entry of smaller dyes like YO-PRO-1, the membrane largely remains intact and excludes the larger this compound molecule.[7][8]

-

Late-Stage Apoptotic and Necrotic Cells: As apoptosis progresses to its execution phase, or during necrosis, the integrity of the plasma membrane is significantly compromised.[5] This loss of membrane integrity allows this compound to passively enter the cell.[3][5]

Once inside the cell, this compound intercalates with double-stranded DNA (dsDNA).[1] In its unbound state in aqueous solution, the dye is essentially non-fluorescent.[1][5] However, upon binding to dsDNA, its structure becomes more rigid, which restricts non-radiative decay pathways and leads to a dramatic enhancement of its fluorescence quantum yield.[1] This results in intense, far-red fluorescence specifically from the nuclei of late-stage apoptotic and necrotic cells.[5]

Quantitative Data Summary

A precise understanding of the physicochemical and spectral properties of fluorescent probes is essential for accurate experimental design and data interpretation. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₆H₃₁I₂N₃O | [3] |

| Molecular Weight | 655.36 g/mol | [2][3] |

| Molecular Charge | Dicationic (2+) | [7] |

| Excitation Maximum (DNA-bound) | 612-613 nm | [2][3][5] |

| Emission Maximum (DNA-bound) | 631 nm | [3][5][6] |

| Molar Extinction Coefficient (ε) | 100,100 cm⁻¹M⁻¹ | [3][6] |

| Quantum Yield (Φ) (DNA-bound) | 0.16 | [3][6] |

| Solubility | Soluble in DMSO |[3] |

Table 2: Comparison with Other Common Apoptosis Probes

| Dye | Target | Stage of Apoptosis Detected | Mechanism |

|---|---|---|---|

| This compound | Nuclear DNA | Late-stage Apoptosis, Necrosis | Enters cells with compromised membrane integrity and intercalates with DNA.[3][5] |

| YO-PRO-1 | Nuclear DNA | Early to Mid-stage Apoptosis | Enters cells with moderately increased membrane permeability and intercalates with DNA.[7][8][9] |

| Propidium Iodide (PI) | Nuclear DNA | Late-stage Apoptosis, Necrosis | A common viability dye that enters cells only when membrane integrity is lost.[7][9] |

| Annexin V | Phosphatidylserine (B164497) (PS) | Early to Mid-stage Apoptosis | Binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane.[5] |

| 7-AAD | Nuclear DNA | Late-stage Apoptosis, Necrosis | Similar application to PI and this compound for identifying dead cells.[5] |

Signaling and Uptake Mechanism

The entry of this compound into a cell is a direct consequence of the catastrophic loss of plasma membrane integrity that characterizes the final stages of apoptosis. This process is the culmination of a signaling cascade initiated by apoptotic stimuli.

The process begins with an apoptotic stimulus leading to the activation of executioner caspases, such as caspase-3.[5][6] These proteases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including the eventual breakdown of the plasma membrane.[5] This allows this compound to enter, bind to DNA, and fluoresce.

Experimental Protocols

Reproducible and accurate results depend on meticulous adherence to experimental protocols. The following are detailed methodologies for using this compound in apoptosis detection.

Protocol 1: Detection of Late-Stage Apoptosis by Fluorescence Microscopy

This protocol is designed for the qualitative and quantitative assessment of late-stage apoptotic cells in an adherent cell culture.

-

Materials:

-

This compound Iodide (1 mM solution in DMSO)[5]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Complete cell culture medium

-

Cells of interest cultured on coverslips or imaging-compatible plates

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

(Optional) Nuclear counterstain such as Hoechst 33342

-

Fluorescence microscope with appropriate filters (e.g., Cy5 filter set for this compound)[4]

-

-

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent at a predetermined concentration and duration. Include an untreated control group.[5]

-

Prepare Staining Solution: Prepare a fresh working solution of this compound in complete cell culture medium or PBS. A final concentration in the range of 200-500 nM is a good starting point (dilute the 1 mM stock solution 1:5000 to 1:2000).[5] If using a nuclear counterstain, add it to this solution (e.g., Hoechst 33342 at 1 µg/mL).[7]

-

Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells.[5]

-

Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[5]

-

Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.[5]

-

Imaging: Immediately image the cells using a fluorescence microscope.[5]

-

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol allows for the quantification of different cell populations (live, apoptotic, necrotic) using this compound, often in conjunction with a viability dye like Propidium Iodide (PI).

-

Materials:

-

This compound Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) solution

-

1X Annexin-Binding Buffer or PBS

-

Cell suspension (treated and untreated controls)

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Induce apoptosis as required. Harvest cells (including supernatant) and wash once with cold PBS.[3]

-

Cell Suspension: Resuspend the cell pellet in cold 1X Annexin-Binding Buffer or PBS at a concentration of approximately 1 x 10⁶ cells/mL.[3][5]

-

Staining:

-

Incubation: Incubate the cells for 15-30 minutes on ice or at room temperature, protected from light.[3][5]

-

Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer without washing.[5] Use appropriate laser excitation (e.g., 594 nm or 633 nm) and emission filters (e.g., ~660/20 nm bandpass) for this compound.[3][7]

-

Live cells: Negative for both this compound and PI.

-

Late Apoptotic/Necrotic cells: Positive for this compound. The addition of PI can help further distinguish populations, as necrotic cells typically show higher PI staining.

-

-

Conclusion

This compound is a robust and sensitive fluorescent probe for the identification and quantification of late-stage apoptotic and necrotic cells. Its mechanism of action is directly linked to the loss of plasma membrane integrity, a definitive hallmark of the terminal phases of cell death.[5] With its far-red emission profile, it is particularly well-suited for multicolor fluorescence experiments where minimizing spectral overlap is critical.[7] By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to investigate programmed cell death in a wide range of biological and pharmacological studies.

References

- 1. benchchem.com [benchchem.com]

- 2. biotium.com [biotium.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.fishersci.com [assets.fishersci.com]

The Core Principles of YO-PRO-3 Dye: A Technical Guide to Cellular Permeability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the cell permeability of YO-PRO-3 dye, a crucial tool for the assessment of apoptosis and necrosis. By elucidating its mechanism of action, this guide provides a comprehensive resource for researchers employing this far-red fluorescent probe in cell-based assays.

Core Mechanism of Action: Selective Permeability and DNA Intercalation

This compound is a carbocyanine-based nucleic acid stain that is virtually non-fluorescent in its unbound state.[1] Its utility in cell health assays is predicated on its differential permeability across the plasma membrane of viable, apoptotic, and necrotic cells.[2][3]

-

Viable Cells: Healthy cells maintain an intact plasma membrane that effectively excludes this compound, resulting in minimal to no fluorescence.[3][4] The dicationic nature of the this compound molecule at physiological pH prevents its passive diffusion across the hydrophobic lipid bilayer.[5]

-

Apoptotic Cells: A key event in the later stages of apoptosis is the loss of plasma membrane integrity.[4] This compromised membrane allows for the influx of this compound into the cell.[4][5]

-

Necrotic Cells: Necrotic cells are characterized by a complete loss of membrane integrity, readily allowing the entry of this compound.[6]

Once inside the cell, this compound intercalates with double-stranded DNA (dsDNA).[1] This binding event leads to a significant enhancement in its fluorescence quantum yield, producing a bright, far-red signal that is detectable by fluorescence microscopy and flow cytometry.[1][4] The restriction of rotational and vibrational freedom of the dye molecule upon intercalation is believed to be the primary reason for this dramatic increase in fluorescence.[1]

Quantitative Data Summary

The spectral and physical properties of this compound are summarized below for easy reference in experimental design.

| Property | Value | Reference |

| Excitation Maximum (with DNA) | 612-613 nm | [4][7] |

| Emission Maximum (with DNA) | 629-631 nm | [4][7] |

| Molecular Formula | C26H31I2N3O | [2] |

| Molecular Weight | 655.36 g/mol | [2] |

| Extinction Coefficient (ε) | 100,100 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | 0.16 | [2] |

| Solubility | Soluble in DMSO | [2] |

Experimental Protocols

Below are detailed methodologies for utilizing this compound to assess cell viability and apoptosis.

Fluorescence Microscopy Protocol for Detecting Dead Cells

This protocol outlines the use of this compound for visualizing dead or membrane-compromised cells.

Materials:

-

This compound Iodide (1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cells cultured on coverslips or imaging dishes

-

Fluorescence microscope with appropriate filter sets for far-red fluorescence

Procedure:

-

Cell Preparation: Culture cells under the desired experimental conditions. Gently wash the cells twice with PBS.[3]

-

Staining Solution Preparation: Prepare a working solution of this compound in PBS or a suitable buffer. A final concentration in the range of 1-10 µM is a good starting point, though the optimal concentration may need to be determined empirically.[3][8]

-

Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[4]

-

Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS.[4]

-

Imaging: Immediately image the cells using a fluorescence microscope. Live cells will exhibit little to no fluorescence, while late-stage apoptotic and necrotic cells will show bright far-red nuclear staining.[4]

Flow Cytometry Protocol for Apoptosis Detection

This protocol describes a method for distinguishing between live, apoptotic, and necrotic cell populations using this compound, often in conjunction with a vital dye like Propidium Iodide (PI).

Materials:

-

This compound Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) (1 mg/mL solution in water)

-

1X Annexin-Binding Buffer or cold PBS

-

Cell suspension

-

Flow cytometer with appropriate lasers and filters

Procedure:

-

Cell Preparation: Induce apoptosis in the target cell line using a suitable method. Include an untreated control group. Harvest the cells and wash them once with cold PBS. Resuspend the cells in 1X Annexin-Binding Buffer or cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[2][4]

-

Staining: Add this compound to the cell suspension to a final concentration of 0.1 µM to 500 nM.[2][4] If co-staining, add PI to a final concentration of 1.5 µM.[2] Gently vortex and incubate for 15-30 minutes on ice or at room temperature, protected from light.[2][4]

-

Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer without washing.[4] Use appropriate laser lines for excitation (e.g., 594 nm or 633 nm for this compound and 488 nm for PI) and corresponding emission filters.[2]

Visualizing Cellular States and Experimental Workflows

The following diagrams illustrate the principles of this compound permeability and its application in experimental settings.

Caption: Logical relationship of this compound permeability based on cell membrane integrity.

Caption: Signaling pathway in late apoptosis leading to this compound influx.

Caption: Workflow for differentiating cell populations using this compound in flow cytometry.

References

Unraveling the Brilliance: A Technical Guide to YO-PRO-3 Fluorescence Enhancement with DNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the fluorescence enhancement of YO-PRO-3 upon its interaction with DNA. This compound, a carbocyanine-based nucleic acid stain, has emerged as a critical tool for assessing cell viability and apoptosis. Its utility is rooted in a dramatic increase in fluorescence quantum yield when bound to double-stranded DNA (dsDNA), providing a robust signal for detecting cells with compromised plasma membranes. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of this compound fluorescence.

Core Principles: Mechanism of Fluorescence Enhancement

This compound is a cell-impermeant dye that, in its unbound state in aqueous solution, is essentially non-fluorescent.[1][2] This low intrinsic fluorescence is highly advantageous as it minimizes background signal and significantly enhances the signal-to-noise ratio in various cellular imaging and analysis applications.[1] The fluorescence of this compound is dramatically amplified upon binding to dsDNA.[3][4] The primary mechanism for this enhancement is the intercalation of the planar this compound molecule between the base pairs of the DNA double helix.[2]

This intercalation imposes a significant steric hindrance on the molecule, restricting its rotational freedom.[1][2] In the unbound state, absorbed energy is readily dissipated through non-radiative pathways like molecular vibrations and rotations.[2] However, once intercalated within the rigid structure of DNA, these non-radiative decay pathways are suppressed, favoring the radiative decay pathway of fluorescence, resulting in a substantial increase in the quantum yield.[1][2]

Quantitative Data Summary

The photophysical properties of this compound are central to its application. The following tables summarize the key quantitative data associated with its fluorescence and spectral characteristics.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₃₁I₂N₃O | [5] |

| Molecular Weight | 655.36 g/mol | [5] |

| Solubility | Soluble in DMSO | [5] |

| Cell Permeability | Impermeant to live cells | [4] |

Table 1: Chemical and Physical Properties of this compound

| Condition | Quantum Yield (Φ) | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Fluorescence Enhancement | Reference(s) |

| Free in aqueous solution | < 0.01 | ~612 nm | ~631 nm | Not reported | - | [2] |

| Bound to dsDNA | 0.16 | ~612 nm | ~631 nm | 100,100 cm⁻¹M⁻¹ | 20- to 200-fold (for "3-series" dyes) | [2][4][5] |

Table 2: Spectroscopic and Fluorescence Properties of this compound

Signaling Pathway for this compound Uptake in Apoptosis

The entry of this compound into apoptotic cells is not a passive event solely due to membrane collapse. It is linked to specific signaling pathways activated during programmed cell death. A key pathway involves the activation of caspase-3, which then leads to the opening of pannexin-1 (PANX1) channels and purinergic P2X7 receptors. These channels form pores in the plasma membrane large enough for this compound to enter the cell and intercalate with the nuclear DNA.

References

YO-PRO-3: A Technical Guide for the Differentiation of Apoptotic and Necrotic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate differentiation between apoptotic and necrotic cell death is critical in various fields, including cancer research, toxicology, and the development of novel therapeutics. YO-PRO-3 is a carbocyanine nucleic acid stain that serves as a valuable tool for identifying cells in the various stages of cell death. This technical guide provides an in-depth overview of the core principles of this compound, its applications in distinguishing between apoptotic and necrotic cells, detailed experimental protocols, and the underlying signaling pathways.

This compound is a cell-impermeant dye that is selectively taken up by cells with compromised plasma membranes, a hallmark of both apoptosis and necrosis.[1] In its unbound state, this compound is virtually non-fluorescent; however, upon binding to nucleic acids, its fluorescence quantum yield increases significantly, leading to a bright signal.[2][3] This property provides a high signal-to-noise ratio, making it an excellent probe for identifying dead and dying cells.

The key to differentiating between apoptosis and necrosis with this compound lies in its use in conjunction with a second, spectrally distinct, cell-impermeant dye such as Propidium Iodide (PI). The differential permeability of the plasma membrane during the progression of apoptosis and necrosis allows for the distinct staining patterns of these two dyes, enabling the categorization of cells into live, early apoptotic, late apoptotic, and necrotic populations.

Data Presentation

Quantitative Data Summary

The following tables summarize the key spectral and physicochemical properties of this compound and provide a comparison with the commonly used viability dye, Propidium Iodide (PI).

| Property | Value |

| Excitation Maximum (DNA-bound) | ~612 nm |

| Emission Maximum (DNA-bound) | ~631 nm |

| Molecular Weight | 655.26 g/mol |

| Quantum Yield (unbound) | < 0.01 |

| Quantum Yield (DNA-bound) | ~0.16 |

| Cell Permeability | Impermeant to live cells |

Table 1: Physicochemical and Spectral Properties of this compound

| Feature | This compound | Propidium Iodide (PI) |

| Primary Application | Dead/Late Apoptotic/Necrotic Cell Stain | Dead/Necrotic Cell Stain |

| Mechanism of Action | Intercalates into DNA of membrane-compromised cells | Intercalates into DNA and RNA of membrane-compromised cells |

| Membrane Permeability | Impermeant to live cells, enters early apoptotic cells | Strictly impermeant to live and early apoptotic cells |

| Apoptosis/Necrosis | Can distinguish early/late apoptosis from necrosis with a vital dye | Primarily identifies late apoptotic and necrotic cells |

| Spectral Properties | Far-red fluorescence, minimal spectral overlap with common fluorophores | Broad emission spectrum with potential overlap with PE and other dyes |

Table 2: Comparison of this compound and Propidium Iodide

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound Uptake in Apoptosis

The entry of this compound into early apoptotic cells is not a passive process but is linked to specific signaling events that alter the permeability of the plasma membrane. A key pathway involves the activation of caspase-3, which in turn leads to the opening of pannexin-1 (Panx1) channels and the activation of P2X7 receptors.

Caption: this compound uptake in early apoptosis is mediated by caspase-3 dependent opening of pannexin-1 and P2X7 channels.

Experimental Workflow for Flow Cytometry

A common application of this compound is in flow cytometry, where it is used with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.

Caption: A typical workflow for differentiating cell populations using this compound and PI in flow cytometry.

Experimental Protocols

Protocol 1: Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol details the simultaneous use of this compound and Propidium Iodide (PI) to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[4]

Materials:

-

This compound Iodide (1 mM in DMSO)

-

Propidium Iodide (PI) (1 mg/mL in water)

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)

-

Flow cytometer with 488 nm and/or 561 nm laser excitation capabilities

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your cell line of choice using a suitable method. Include both positive (treated) and negative (untreated) control samples.

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cells once with cold PBS and resuspend the cell pellet in 1X binding buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[4]

-

-

Staining:

-

Data Acquisition:

-

Analyze the stained cells by flow cytometry as soon as possible after staining.

-

Excite the stained cells with a 488 nm or 561 nm laser.

-

Collect the fluorescence emission using appropriate filters:

-

Use unstained and single-stained controls to set up compensation and gates correctly.

-

Expected Results:

-

Live cells: Low fluorescence in both the this compound and PI channels.

-

Early Apoptotic cells: High this compound fluorescence and low PI fluorescence.

-

Late Apoptotic/Necrotic cells: High fluorescence in both the this compound and PI channels.

Protocol 2: Fluorescence Microscopy of Apoptotic and Necrotic Cells

This protocol outlines the use of this compound to visualize dead and dying cells in a population using fluorescence microscopy.

Materials:

-

This compound Iodide (1 mM in DMSO)

-

Hoechst 33342 (optional, for nuclear counterstaining)

-

Phosphate-Buffered Saline (PBS)

-

Cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation:

-

Culture cells under conditions that may induce cell death.

-

Gently wash the cells twice with PBS.

-

-

Staining:

-

Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.

-

If using a nuclear counterstain, add Hoechst 33342 to the staining solution (e.g., 1 µg/mL).

-

Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

-

Imaging:

-

Gently wash the cells twice with PBS to remove excess dye.

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., Cy5 for this compound and DAPI for Hoechst 33342).

-

Expected Results:

-

Live cells: Will show only the nuclear counterstain (if used).

-

Early Apoptotic cells: Will show bright far-red fluorescence from this compound in the nucleus.

-

Late Apoptotic/Necrotic cells: Will show intense this compound staining in the nucleus.

References

Spectral Properties of YO-PRO-3: An In-depth Technical Guide for Multicolor Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of YO-PRO-3, a carbocyanine nucleic acid stain, with a focus on its utility in multicolor imaging. This compound is a valuable tool for assessing cell viability and apoptosis due to its differential permeability across cell membranes.[1]

Core Spectral and Physicochemical Properties

This compound is a far-red fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids.[2] It is essentially non-fluorescent in its unbound state.[3] This property provides a high signal-to-noise ratio in staining applications. Its far-red emission spectrum minimizes spectral overlap with commonly used green and red fluorophores, making it an excellent candidate for multicolor imaging experiments.[4]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~612-613 nm | When bound to DNA.[4] |

| Emission Maximum (λem) | ~629-631 nm | When bound to DNA.[4] |

| Molar Extinction Coefficient (ε) | 100,100 cm⁻¹M⁻¹ | When bound to DNA. |

| Quantum Yield (Φ) | 0.16 | When bound to DNA. |

| Molecular Weight | 655.36 g/mol | |

| Solubility | DMSO |

Mechanism of Cellular Uptake in Apoptotic Cells

In viable cells, the intact plasma membrane excludes this compound. However, during the early stages of apoptosis, the cell membrane becomes permeable to small molecules, allowing this compound to enter and stain the nucleus. In late-stage apoptosis and necrosis, the cell membrane is further compromised, leading to more intense staining. This differential permeability is the basis for its use in cell viability and apoptosis assays.[1][5]

Mechanism of this compound uptake during apoptosis.

Experimental Protocols

Protocol 1: Apoptosis and Necrosis Assay using Flow Cytometry

This protocol allows for the differentiation of live, apoptotic, and necrotic cell populations.

Materials:

-

This compound Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) (1 mg/mL solution in water)

-

Phosphate-Buffered Saline (PBS)

-

Cell suspension (1 x 10⁶ cells/mL)

-

Flow cytometer with 488 nm and/or 633 nm laser excitation

Procedure:

-

Induce apoptosis in the cell line of interest using a suitable method. Include untreated control cells.

-

Harvest cells and wash once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.

-

Gently vortex the cells and incubate for 20-30 minutes on ice or at room temperature, protected from light.

-

Analyze the stained cells by flow cytometry as soon as possible. Excite this compound with a 633 nm laser and collect emission using a filter such as a 660/20 nm bandpass filter. Excite PI with a 488 nm laser and collect emission using a filter such as a 670 nm long-pass filter.[5]

-

Use single-stained controls for compensation setup.

Expected Results:

-

Live cells: Low fluorescence in both this compound and PI channels.

-

Apoptotic cells: High this compound fluorescence and low PI fluorescence.

-

Necrotic/Late Apoptotic cells: High fluorescence in both this compound and PI channels.

Flow cytometry workflow for apoptosis detection.

Protocol 2: Multicolor Immunofluorescence with this compound Nuclear Counterstain

This protocol outlines the use of this compound as a nuclear counterstain in a multicolor immunofluorescence experiment.

Materials:

-

Cells cultured on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

This compound Iodide (1 mM solution in DMSO)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Culture cells on coverslips to the desired confluency.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with 1% BSA for 30-60 minutes.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Prepare a 1 µM working solution of this compound in PBS and incubate with the cells for 5-15 minutes.[4]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets for the secondary antibody fluorophore (e.g., FITC/GFP filter set for Alexa Fluor 488) and a far-red filter set for this compound (e.g., Cy5 filter set).[5]

Immunofluorescence workflow with this compound.

Considerations for Multicolor Imaging

This compound's far-red emission makes it highly compatible with a wide range of other fluorophores for multicolor imaging.

-

Flow Cytometry: In multicolor flow cytometry panels, this compound can be used to identify dead cells. Its emission is well-separated from common fluorophores excited by the 488 nm laser, such as FITC and PE. However, there can be some spectral overlap with fluorochromes like Allophycocyanin (APC) and Alexa Fluor 647, which are excited by a red laser. Therefore, proper compensation is crucial when designing panels that include these dyes. It is recommended to use single-stain controls to accurately calculate compensation values.

-

Fluorescence Microscopy: For immunofluorescence, this compound serves as an excellent nuclear counterstain alongside green (e.g., GFP, Alexa Fluor 488) and red (e.g., RFP, Alexa Fluor 594) fluorescent probes.[4] Its use avoids the spectral bleed-through often encountered with blue nuclear stains like DAPI into the green channel. When imaging, use appropriate filter sets to ensure clean separation of the emission signals. For example, a standard Cy5 filter set is suitable for this compound.[5]

Troubleshooting

-

High Background: This can be caused by excessive dye concentration or inadequate washing.[3] Optimize the this compound concentration (typically in the range of 0.1-1.0 µM for microscopy) and ensure thorough washing steps.[4]

-

Weak Signal: This may indicate a low number of apoptotic or necrotic cells. Include a positive control (e.g., cells treated with an apoptosis-inducing agent) to validate the staining protocol.[3] It could also be due to a suboptimal dye concentration, which may need to be increased.

-

Photobleaching: While this compound is relatively photostable, minimize exposure to the excitation light, especially during live-cell imaging. The use of an anti-fade mounting medium is recommended for fixed-cell imaging.[4]

References

The Sentinel Dye: An In-depth Technical Guide to YO-PRO-3 as a Marker for Compromised Plasma Membranes

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular analysis, the ability to reliably distinguish between healthy, apoptotic, and necrotic cells is paramount. This is particularly crucial in the realm of drug discovery and development, where assessing the cytotoxic or cytostatic effects of novel compounds is a cornerstone of preclinical evaluation. YO-PRO-3, a carbocyanine-based fluorescent dye, has emerged as a powerful tool for identifying cells with compromised plasma membranes, a key indicator of late-stage apoptosis and necrosis. Its utility in various analytical platforms, including fluorescence microscopy and high-throughput flow cytometry, makes it an indispensable marker for researchers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, experimental protocols, and applications in drug discovery.

Core Principles and Mechanism of Action

This compound operates on the principle of differential plasma membrane permeability. In healthy, viable cells, the intact and selectively permeable plasma membrane effectively excludes the this compound dye.[1] However, as a cell enters the later stages of apoptosis or undergoes necrosis, the integrity of its plasma membrane is compromised.[1][2] This loss of integrity allows this compound to enter the cell.[1][2]

Once inside, this compound intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its fluorescence.[1][3] This dramatic increase in fluorescence upon binding to nucleic acids is a key feature of this compound, providing a high signal-to-noise ratio and enabling clear identification of affected cells.[4] The far-red fluorescence of this compound is particularly advantageous in multiplexing experiments, as it minimizes spectral overlap with other commonly used fluorophores.[5]

The entry of this compound into apoptotic cells is not a passive event but is linked to specific signaling pathways. During apoptosis, the activation of caspase-3 triggers a cascade of events, including the opening of pannexin channels and P2X7 receptors on the cell surface.[1] These channels form pores large enough for this compound to traverse the once-impermeable plasma membrane.[1]

dot

Caption: Mechanism of this compound entry and fluorescence in a cell with a compromised plasma membrane.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound, including its spectral properties and recommended working concentrations for various applications. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and empirical determination is often recommended.[2]

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Excitation Maximum (with DNA) | 612[2] |

| Emission Maximum (with DNA) | 631[2] |

| Recommended Laser Line | 594 nm[2] |

| Common Filter Set | 630/69 nm[2] |

Table 2: Recommended Working Concentrations for this compound

| Application | Typical Concentration Range |

| Fluorescence Microscopy | 1 - 10 µM[6] |

| Flow Cytometry | 25 nM - 1 µM[2] |

Experimental Protocols

Fluorescence Microscopy Protocol for Detecting Late-Stage Apoptotic and Necrotic Cells

This protocol outlines the use of this compound for visualizing dead and membrane-compromised cells using fluorescence microscopy.

Materials:

-

This compound Iodide (1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cells cultured on coverslips or in imaging-compatible dishes

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

-

Cell Preparation: Culture cells under experimental conditions that may induce cell death. Include appropriate positive and negative controls.

-

Washing: Gently wash the cells twice with PBS to remove any residual medium.

-

Staining Solution Preparation: Prepare a working solution of this compound in PBS or a suitable buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[6]

-

Staining: Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[6]

-

Washing: Gently wash the cells twice with PBS to remove excess dye.

-

Imaging: Mount the coverslip or place the imaging dish on the microscope stage and visualize the cells using a far-red filter set. Cells with compromised plasma membranes will exhibit bright nuclear fluorescence.[6]

Flow Cytometry Protocol for Distinguishing Live, Apoptotic, and Necrotic Cells

This protocol describes the use of this compound in conjunction with a viability dye like Propidium Iodide (PI) to differentiate between different cell populations by flow cytometry.

Materials:

-

This compound Iodide (1 mM in DMSO)

-

Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)

-

1X Annexin-Binding Buffer or PBS

-

Cell suspension of interest (control and treated)

-

Flow cytometer with appropriate laser lines (e.g., 488 nm and/or 561 nm) and emission filters

Procedure:

-

Cell Preparation: Induce apoptosis in the target cells using the desired method. Harvest the cells and wash them once with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

-

Staining: Add this compound to the cell suspension to a final concentration of 200-500 nM.[3] If using PI for dual staining, add it to a final concentration of 1-2 µg/mL.[2]

-

Incubation: Gently vortex the cell suspension and incubate for 15-30 minutes on ice or at room temperature, protected from light.[3]

-

Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer without washing. Use the appropriate laser and filters for this compound (e.g., ~660/20 nm bandpass filter) and PI (e.g., ~610/20 nm or ~670 nm longpass filter).[2][6]

dot

Caption: A typical experimental workflow for apoptosis detection using this compound and PI with flow cytometry.

Application in Drug Discovery and High-Throughput Screening

The robust and sensitive nature of the this compound assay makes it highly suitable for high-throughput screening (HTS) in drug discovery to identify compounds that induce cytotoxicity. The assay can be adapted for multi-well plate formats (e.g., 96- or 384-well plates) and read using fluorescence plate readers or high-content imaging systems.

High-Throughput Cytotoxicity Assay Protocol

This protocol provides a general framework for a this compound-based cytotoxicity assay in a 96- or 384-well plate format.

Materials:

-

This compound Iodide (1 mM in DMSO)

-

Hoechst 33342 (or another nuclear counterstain for total cell counting)

-

Cells seeded in 96- or 384-well imaging-compatible plates

-

Test compounds and controls (e.g., staurosporine (B1682477) as a positive control for apoptosis)

-

Automated fluorescence microscope or high-content imager

Procedure:

-

Cell Seeding: Seed cells at an optimal density in 96- or 384-well plates and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with a dilution series of the test compounds. Include vehicle-only controls and positive controls.

-

Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, or 72 hours).

-

Staining: Prepare a staining solution containing this compound (e.g., 1-5 µM) and a nuclear counterstain like Hoechst 33342 (e.g., 1-2 µg/mL) in an appropriate buffer or medium.[2][5] Add the staining solution to each well.

-

Incubation: Incubate the plates for 15-30 minutes at room temperature, protected from light.[2]

-

Imaging: Acquire images using an automated fluorescence microscope or high-content imager with appropriate filter sets for this compound and the nuclear counterstain.

-

Data Analysis: Use image analysis software to quantify the number of this compound-positive cells (dead/dying) and the total number of cells (from the nuclear counterstain). Calculate the percentage of cytotoxic cells for each compound concentration and determine dose-response curves.

dot

Caption: Signaling pathway leading to plasma membrane permeability and this compound uptake during apoptosis.

Conclusion

This compound is a versatile and reliable fluorescent probe for the detection of cells with compromised plasma membranes. Its straightforward application, high sensitivity, and compatibility with high-throughput platforms make it an invaluable tool for researchers in both academic and industrial settings. By providing a clear and quantifiable measure of late-stage apoptosis and necrosis, this compound aids in the elucidation of cell death mechanisms and the identification of novel therapeutic agents. This in-depth guide serves as a comprehensive resource for the effective implementation of this compound in your research endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. alitheagenomics.com [alitheagenomics.com]

- 5. High-throughput 3-D cell-based proliferation and cytotoxicity assays for drug screening and bioprocess development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to Apoptosis Detection Using YO-PRO-3

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of YO-PRO-3, a far-red fluorescent nucleic acid stain for the detection of late-stage apoptosis and necrosis. The document details the dye's mechanism of action, compares it with other viability probes, and offers detailed experimental protocols for its application in flow cytometry and fluorescence microscopy.

Core Principles and Mechanism of Action

This compound is a carbocyanine-based, cell-impermeant dye that serves as a robust indicator of compromised plasma membrane integrity.[1][2] In its unbound state, the dye is essentially non-fluorescent.[3] However, upon intercalating with double-stranded DNA (dsDNA) inside a cell, its fluorescence quantum yield increases significantly, leading to a bright signal.[1][3]

The utility of this compound in apoptosis detection is based on the principle of differential membrane permeability across different cell populations:

-

Live, Healthy Cells : Possess an intact plasma membrane that effectively excludes this compound. These cells exhibit little to no fluorescence.[1][4]

-

Early Apoptotic Cells : In the initial stages of apoptosis, the plasma membrane undergoes changes, becoming selectively permeable. While some smaller dyes like YO-PRO-1 can enter at this stage, this compound is generally excluded, making it a less suitable marker for early apoptosis.[5][6]

-

Late Apoptotic and Necrotic Cells : In the later phases of apoptosis and in necrosis, the plasma membrane integrity is severely compromised. This allows this compound to readily enter the cell, bind to nucleic acids, and emit a strong far-red fluorescence.[1][2][7]

This differential staining allows for the clear identification of cells in the final stages of programmed cell death or those that have undergone necrosis.[1]

Apoptotic Signaling and Membrane Permeabilization

The loss of membrane integrity during late-stage apoptosis is not a random event but the result of a highly regulated signaling cascade. The execution phase of apoptosis is primarily driven by the activation of caspase enzymes, particularly caspase-3.[8] Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including the breakdown of the plasma membrane.[2] One of the key events is the opening of specific channels and pores, such as pannexin channels and P2X7 receptors, which allows for the passage of molecules like this compound that are normally excluded from the cell.[7][8]

Quantitative Data and Reagent Specifications

Accurate experimental design requires a clear understanding of the probe's properties. The following tables summarize key quantitative data for this compound.

Table 1: Spectral Properties of this compound

| Property | Wavelength / Specification | Reference |

|---|---|---|

| Excitation Maximum (DNA-bound) | 612 nm | [5][8] |

| Emission Maximum (DNA-bound) | 631 nm | [5][8] |

| Recommended Excitation Laser | 594 nm or 633 nm | [5] |

| Recommended Emission Filter | ~660/20 nm bandpass |[1][5] |

Table 2: Comparison of this compound with Other Common Apoptosis Dyes

| Dye | Target | Stage of Apoptosis Detected | Emission Color | Key Characteristics |

|---|---|---|---|---|

| This compound | Nuclear DNA | Late-stage Apoptosis, Necrosis | Far-Red | Cell-impermeant; requires significant membrane compromise.[2] Excellent for multiplexing due to minimal spectral overlap.[8] |

| YO-PRO-1 | Nuclear DNA | Early-stage Apoptosis | Green | Enters cells with early changes in membrane permeability, often before Annexin V binding.[5][9] |

| Propidium Iodide (PI) | Nuclear DNA & RNA | Late-stage Apoptosis, Necrosis | Red | Strictly excluded from live and early apoptotic cells; a classic marker for cell death.[6][10] |

| Annexin V | Phosphatidylserine (PS) | Early to Mid-stage Apoptosis | Varies | Binds to PS exposed on the outer leaflet of the plasma membrane, a key early apoptotic event.[11] |

Table 3: Recommended Working Concentrations

| Application | Dye | Typical Concentration Range | Reference |

|---|---|---|---|

| Flow Cytometry | This compound | 25 nM - 1 µM | [7][12] |

| Fluorescence Microscopy | this compound | 1 µM - 10 µM |[7][12] |

Experimental Protocols

Protocol 1: Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol uses this compound in combination with Propidium Iodide (PI) to differentiate between live, late apoptotic, and necrotic cell populations.

Materials:

-

This compound Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) (1 mg/mL solution in water)

-

1X Annexin-binding buffer or Phosphate-Buffered Saline (PBS)

-

Cell suspension (control and treated) at 1 x 10⁶ cells/mL

-

Flow cytometer with appropriate laser lines (e.g., 488 nm and 633 nm)

Procedure:

-

Cell Preparation: Induce apoptosis in the desired cell line. Include untreated (negative) and positive control samples.

-

Harvest cells and wash once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin-binding buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[1]

-

Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[1]

-

Incubation: Gently mix and incubate the cells for 20-30 minutes on ice or at room temperature, protected from light.[1][4]

-

Analysis: Analyze the samples on a flow cytometer as soon as possible without washing.

-

Excite this compound using a ~633 nm laser and collect emission with a filter such as a 660/20 nm bandpass filter.[1]

-

Excite PI using a 488 nm laser and collect emission with a filter such as a 610/20 nm bandpass filter.[10]

-

Use unstained and single-color stained controls to set up compensation and gates correctly.

-

Data Interpretation:

-

Live Cells: this compound Negative / PI Negative

-

Late Apoptotic Cells: this compound Positive / PI Negative (Membrane is permeable to this compound but still able to exclude PI)

-

Necrotic/Final-Stage Apoptotic Cells: this compound Positive / PI Positive (Complete loss of membrane integrity)

Protocol 2: Visualization of Late Apoptosis by Fluorescence Microscopy

This protocol allows for the direct visualization of late apoptotic and necrotic cells within a population.

Materials:

-

This compound Iodide (1 mM solution in DMSO)

-

Hoechst 33342 (or other nuclear counterstain)

-

PBS or complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI and Cy5)

Procedure:

-

Cell Culture: Seed cells on a suitable imaging vessel and allow them to adhere.

-

Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include an untreated control group.

-

Staining Solution: Prepare a fresh working solution of this compound in PBS or culture medium. A final concentration of 1-5 µM is a good starting point.[7] If desired, include a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL).

-

Staining: Remove the culture medium, wash cells once with PBS, and add the staining solution.

-

Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[2][7]

-

Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS.[2]

-

Imaging: Immediately image the cells using a fluorescence microscope.

Data Interpretation:

-

Live Cells: Will show only the blue nuclear counterstain (Hoechst).

-

Late Apoptotic/Necrotic Cells: Will exhibit bright far-red nuclear staining from this compound in addition to the blue counterstain.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 12. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]

YO-PRO-3 in Cell Viability Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of YO-PRO-3, a carbocyanine-based nucleic acid stain, and its applications in the nuanced assessment of cell viability, apoptosis, and necrosis. This compound serves as a critical tool for researchers, offering a reliable method to identify cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis.

Core Principles of this compound in Cell Viability

This compound is a cell-impermeant, far-red fluorescent dye that is essentially non-fluorescent in its unbound state.[1][2] Its utility in cell viability assays is predicated on the principle of differential plasma membrane permeability.[3] In healthy, viable cells, an intact plasma membrane effectively excludes the dye. However, as cells progress through the later stages of apoptosis or undergo necrosis, the integrity of the plasma membrane is compromised.[2][3][4] This loss of membrane integrity allows this compound to enter the cell, where it intercalates with double-stranded DNA (dsDNA).[1][3] This binding event results in a significant enhancement of its fluorescence quantum yield, producing a bright, far-red signal that can be readily detected by fluorescence microscopy and flow cytometry.[1][2]

The primary mechanism of interaction between this compound and DNA is believed to be intercalation, where the planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix.[1] This interaction is stabilized by non-covalent forces. Upon intercalation, the dye molecule becomes physically constrained, which restricts its rotational and vibrational freedom. This restriction hinders non-radiative energy dissipation pathways, leading to a dramatic increase in fluorescence.[1]

Distinguishing Apoptotic and Necrotic Cells

This compound is particularly valuable for its ability to help differentiate between different stages of cell death, especially when used in conjunction with other fluorescent dyes like Propidium Iodide (PI).[3][5] While this compound can enter cells in the later stages of apoptosis due to compromised membrane integrity, PI, another cell-impermeant DNA stain, can only enter cells with completely ruptured membranes, a characteristic of necrosis or very late-stage apoptosis.[3] This differential permeability allows for the categorization of cell populations:

-

Live Cells: Impermeable to both this compound and PI, thus exhibiting low fluorescence.[3]

-

Apoptotic Cells: Permeable to this compound but still largely impermeable to PI, resulting in high this compound fluorescence and low PI fluorescence.[3]

-

Necrotic/Late Apoptotic Cells: Permeable to both dyes, leading to high fluorescence for both this compound and PI.[3]

Quantitative Data Summary

The following tables provide a summary of the spectral properties of this compound and recommended working concentrations for common applications. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and therefore empirical determination is often recommended.[6]

| Property | Wavelength (nm) | Reference |

| Excitation Maximum | 612 | [2][5][7] |

| Emission Maximum | 631 | [2][5][7] |

| Recommended Laser Line | 594 or 633 | [2][5] |

| Common Filter Set | 630/69 nm or Cy®5 | [2][3] |

| Application | Typical Concentration Range | Reference |

| Flow Cytometry | 25 nM - 1 µM | [6] |

| Fluorescence Microscopy | 1 µM - 10 µM | [6] |

| 3D Cell Culture Staining | 1 µM - 5 µM | [4] |

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Apoptosis and Necrosis

This protocol outlines the use of this compound in combination with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cell populations via flow cytometry.[3][5]

Materials:

-

This compound Iodide (1 mM in DMSO)[3]

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free[7]

-

Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)[3]

-

Flow cytometer with 488 nm and/or 561/633 nm laser excitation capabilities[3][7]

Procedure:

-

Cell Preparation:

-

Induce apoptosis in the desired cell line using an appropriate method. Include untreated (negative) and positive control samples.[5]

-

Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).[3]

-

Wash the cells once with cold PBS.[5]

-

Resuspend the cell pellet in 1X binding buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[3][5]

-

-

Staining:

-

Data Acquisition:

Protocol 2: Fluorescence Microscopy of Dead Cells

This protocol describes the use of this compound to visualize dead or membrane-compromised cells in an adherent cell culture using fluorescence microscopy.[3][6]

Materials:

-

This compound Iodide (1 mM in DMSO)[3]

-

Hoechst 33342 (or another nuclear counterstain)[6]

-

Cells cultured on coverslips or in imaging-compatible dishes[6]

-

Culture medium or PBS[6]

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI and Cy5)[6]

Procedure:

-

Cell Preparation:

-

Staining:

-

Prepare a working solution of this compound in culture medium or PBS at a final concentration of 1-10 µM.[3][6] The optimal concentration may need to be determined empirically.

-

If a nuclear counterstain is used, include it in the staining solution (e.g., Hoechst 33342 at 1 µg/mL).[6]

-

Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[2]

-

-

Imaging:

-

Gently remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.[2]

-

Mount the coverslip or place the imaging dish on the microscope stage.[3]

-

Visualize the cells using appropriate filter sets:

-

Dead cells will exhibit bright far-red nuclear fluorescence.[3] Live cells will only show the nuclear counterstain if used.[6]

-

Visualizing Mechanisms and Workflows

Caption: Differential permeability of cell membranes to this compound and PI.

Caption: A typical workflow for analyzing cell viability with this compound.

References

Methodological & Application

YO-PRO-3: A Detailed Protocol for Flow Cytometry in Apoptosis and Viability Analysis

Application Notes for Researchers, Scientists, and Drug Development Professionals

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that is a critical tool for identifying cells with compromised plasma membranes, a key indicator of late-stage apoptosis and necrosis.[1][2] This carbocyanine-based dye is essentially non-fluorescent in its unbound state but exhibits a significant increase in fluorescence upon intercalating with double-stranded DNA (dsDNA).[2][3] In healthy, viable cells, the intact plasma membrane effectively excludes this compound. However, as cells undergo apoptosis or necrosis, the integrity of the plasma membrane is compromised, allowing the dye to enter and brightly stain the nucleus.[1][4] This characteristic makes this compound an invaluable probe for quantifying cell death in various research and drug development applications, particularly in multi-color flow cytometry experiments where its far-red emission minimizes spectral overlap with common fluorophores.[5]

When used in conjunction with a viability dye such as Propidium Iodide (PI), this compound allows for the discrimination between live, early apoptotic, late apoptotic, and necrotic cell populations.[1] Healthy cells exclude both dyes, while early apoptotic cells with partially compromised membranes may show some permeability to this compound but still exclude PI. Late apoptotic and necrotic cells, having lost membrane integrity, will be permeable to both dyes.[1][5]

Quantitative Data

Spectral and Physical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (with dsDNA) | 612 nm | [1][4][6][7][8] |

| Emission Maximum (with dsDNA) | 631 nm | [1][4][6][7][8] |

| Recommended Laser Line | 594 nm (He-Ne) or 633 nm | [1][4][6] |

| Common Filter Set | Far-Red (e.g., Cy5, ~660/20 nm bandpass) | [1][6] |

| Molecular Weight | 655.36 g/mol | [1][4] |

| Supplied Concentration | 1 mM in DMSO | [1] |

Comparison with Propidium Iodide (PI)

| Feature | This compound | Propidium Iodide (PI) |

| Primary Application | Dead/Late Apoptotic/Necrotic Cell Stain | Dead/Necrotic Cell Stain |

| Mechanism of Action | Intercalates into DNA of membrane-compromised cells. | Intercalates into DNA and RNA of membrane-compromised cells.[5] |

| Membrane Permeability | Impermeant to live cells, gains entry into cells with compromised plasma membranes.[5] | Strictly impermeant to live and early apoptotic cells; only enters cells with severely compromised membranes (late apoptotic/necrotic).[5] |

| Apoptosis/Necrosis Differentiation | Can distinguish early/late apoptosis from necrosis, often in combination with another viability dye.[5] | Primarily identifies late apoptotic and necrotic cells.[5] |

| Spectral Properties | Far-red fluorescence, minimizing spectral overlap with common fluorochromes.[5] | Broad emission spectrum with significant overlap with PE and other common fluorochromes.[5] |

| Multicolor Panel Friendliness | High | Moderate |

Signaling Pathway and Mechanism of Action

The mechanism of this compound staining is based on the differential permeability of the plasma membrane during the process of cell death.

Caption: Mechanism of this compound and PI staining in different cell populations.

Experimental Protocols

This protocol describes the use of this compound in combination with Propidium Iodide (PI) for the differentiation of live, apoptotic, and necrotic cells by flow cytometry.[1]

Materials

-

This compound Iodide (1 mM in DMSO)[1]

-

Propidium Iodide (PI) (1 mg/mL in water)[1]

-

Phosphate-Buffered Saline (PBS), cold

-

1X Annexin-Binding Buffer (or other suitable buffer)

-

Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)[1]

-

Flow cytometer with 488 nm and/or 594/633 nm laser excitation capabilities[1][4]

Cell Preparation

-

Induce apoptosis in the cell line of choice using a suitable method. It is crucial to include both positive (treated) and negative (untreated) control samples.[1]

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).[1]

-

Wash the cells once with cold PBS.[1]

-

Resuspend the cell pellet in cold 1X Annexin-Binding Buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[1][4]

Staining Protocol

-

To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[1][4] For initial experiments, a titration in the range of 25 nM to 1 µM may be necessary to determine the optimal concentration for your specific cell type and application.[9]

-

Gently vortex the cell suspension.[1]

-

Incubate for 20-30 minutes on ice or at room temperature, protected from light.[1][4]

Data Acquisition by Flow Cytometry

-

Analyze the stained cells by flow cytometry as soon as possible after staining.[1]

-

Excite the stained cells with a 488 nm laser for PI and a 594 nm or 633 nm laser for this compound.[1][4]

-

Collect the fluorescence emission using appropriate filters:

-

Use unstained and single-stained controls (this compound only and PI only) to set up proper compensation and gates.[4]

Expected Results

-

Live cells: Low fluorescence in both the this compound and PI channels.[1]

-

Apoptotic cells: High this compound fluorescence and low PI fluorescence.[1]

-

Necrotic/Late Apoptotic cells: High fluorescence in both the this compound and PI channels.[1]

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing apoptosis using this compound and PI with flow cytometry.

Caption: Experimental workflow for apoptosis detection with this compound and PI.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Monomeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]

- 9. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]

Application Notes and Protocols for Fluorescence Microscopy Using YO-PRO-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a sensitive indicator for identifying apoptotic and necrotic cells.[1][2] As a carbocyanine monomer, this compound is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[1][2] In viable cells, the intact plasma membrane effectively excludes the dye.[3][4] However, during the intermediate and later stages of apoptosis, as well as in necrosis, the integrity of the plasma membrane becomes compromised. This allows this compound to enter the cell, intercalate with the nuclear DNA, and emit a bright far-red fluorescent signal.[2][4] This key feature makes this compound a valuable probe for cell viability and cytotoxicity assays in fluorescence microscopy and flow cytometry.[1][5]

The primary mechanism of this compound's interaction with DNA is intercalation, where the dye molecule inserts itself between the base pairs of the DNA double helix.[1] This binding event restricts the molecule's rotational freedom, leading to a substantial increase in its fluorescence quantum yield.[1][6]

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₁I₂N₃O | [3] |

| Molecular Weight | 655.36 g/mol | [3] |

| Excitation Maximum (with DNA) | 612-613 nm | [3][7] |

| Emission Maximum (with DNA) | 629-631 nm | [3][8][7] |

| Recommended Laser Line | 594 nm or 633 nm | [2][3] |

| Common Filter Set | Cy5 or similar far-red filter | [9] |

| Solubility | DMSO | [3] |

| Storage | -5°C to -30°C, protected from light |

Table 2: Recommended Staining Conditions for this compound

| Application | Recommended Concentration | Incubation Time | Temperature |

| Fluorescence Microscopy (Live/Apoptotic Cells) | 1 - 5 µM | 15 - 30 minutes | Room Temperature or 37°C |

| Fluorescence Microscopy (Fixed/Permeabilized Cells) | 1 - 10 µM | 5 - 15 minutes | Room Temperature |

| Flow Cytometry | 0.1 - 1 µM | 15 - 30 minutes | Room Temperature or On Ice |

Experimental Protocols

This protocol details the use of this compound to differentiate between live, apoptotic, and necrotic adherent cells. It is often used in conjunction with a cell-permeant nuclear counterstain like Hoechst 33342 to label the entire cell population.

Materials and Reagents:

-

This compound Iodide (1 mM stock solution in DMSO)[9]

-

Hoechst 33342 (1 mg/mL stock solution in water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI for Hoechst 33342 and Cy5 for this compound)[9]

Procedure:

-

Cell Preparation: Culture adherent cells on a suitable imaging vessel to the desired confluency. If inducing apoptosis, treat the cells with the desired agent and include an untreated control group.[9]

-

Preparation of Staining Solution: Prepare a fresh staining solution by diluting the this compound stock solution to a final concentration of 1-5 µM in cell culture medium or PBS.[4][9] If using a nuclear counterstain, add Hoechst 33342 to a final concentration of 1 µg/mL.[9]

-

Cell Staining:

-

Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS to minimize background fluorescence.[2][10]

-

Imaging: Immediately image the cells using a fluorescence microscope.[9]

-

Live cells: Will only exhibit fluorescence from the nuclear counterstain (e.g., blue from Hoechst 33342).[9]

-

Apoptotic cells: Will show both the nuclear counterstain and far-red fluorescence from this compound in the nucleus.[9]

-

Necrotic/Late Apoptotic cells: Will display intense far-red this compound staining.[9][11]

-

This compound can also be used as a nuclear counterstain in fixed-cell immunofluorescence protocols.[10]

Materials and Reagents:

-

This compound Iodide (1 mM stock solution in DMSO)

-

PBS, pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Mounting medium (anti-fade recommended)

Procedure:

-

Fixation and Permeabilization:

-

This compound Staining:

-

Washing and Mounting: